molecular formula C19H24N2O3S B2822896 2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946374-37-4

2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2822896
CAS No.: 946374-37-4
M. Wt: 360.47
InChI Key: KVHFYTDOESJMFQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a methoxyphenyl group, a morpholino group, and a thiophenyl group, all connected through an acetamide linkage. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the core components. The methoxyphenyl group can be synthesized through the methylation of phenol, while the morpholino group can be derived from morpholine. The thiophenyl group can be obtained from thiophene through various functionalization reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its versatility makes it valuable in the creation of new products with improved properties.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)ethanol: This compound shares the methoxyphenyl group but lacks the morpholino and thiophenyl groups.

  • N-(2-morpholinoethyl)acetamide: This compound contains the morpholino group but lacks the methoxyphenyl and thiophenyl groups.

  • 2-(thiophen-3-yl)ethanol: This compound contains the thiophenyl group but lacks the methoxyphenyl and morpholino groups.

Uniqueness: 2-(4-Methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is unique due to the combination of all three functional groups, which provides it with distinct chemical and biological properties compared to its similar counterparts.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-23-17-4-2-15(3-5-17)12-19(22)20-13-18(16-6-11-25-14-16)21-7-9-24-10-8-21/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHFYTDOESJMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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